molecular formula C20H23N3O3 B7708591 N-butan-2-yl-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

N-butan-2-yl-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide

Cat. No.: B7708591
M. Wt: 353.4 g/mol
InChI Key: UXEHGVKLQYVADU-FYJGNVAPSA-N
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Description

N-butan-2-yl-N’-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide is an organic compound with a complex structure It consists of a butan-2-yl group, a phenylmethoxyphenyl group, and an oxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butan-2-yl-N’-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide typically involves the following steps:

    Formation of the oxamide backbone: This can be achieved by reacting an appropriate amine with oxalyl chloride under controlled conditions to form the oxamide structure.

    Introduction of the butan-2-yl group: This step involves the alkylation of the oxamide with a butan-2-yl halide in the presence of a base such as potassium carbonate.

    Attachment of the phenylmethoxyphenyl group: This can be done through a condensation reaction between the oxamide and a phenylmethoxyphenyl aldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butan-2-yl-N’-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butan-2-yl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-butan-2-yl-N’-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-butan-2-yl-N’-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-butan-2-yl-N’-[(E)-(2,3-dimethoxyphenyl)methylideneamino]oxamide
  • N-butan-2-yl-N’-[(E)-(4-chlorophenyl)methylideneamino]oxamide
  • N-butan-2-yl-N’-[(E)-(3-methylthiophen-2-yl)methylideneamino]oxamide

Uniqueness

N-butan-2-yl-N’-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide is unique due to the presence of the phenylmethoxyphenyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-butan-2-yl-N'-[(E)-(3-phenylmethoxyphenyl)methylideneamino]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-3-15(2)22-19(24)20(25)23-21-13-17-10-7-11-18(12-17)26-14-16-8-5-4-6-9-16/h4-13,15H,3,14H2,1-2H3,(H,22,24)(H,23,25)/b21-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXEHGVKLQYVADU-FYJGNVAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NN=CC1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC(=O)C(=O)N/N=C/C1=CC(=CC=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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